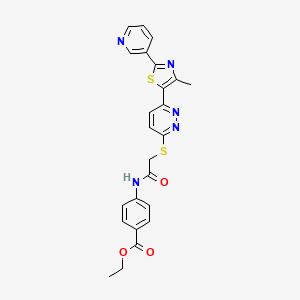

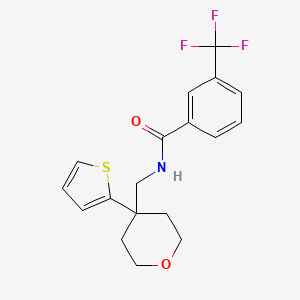

Ethyl 4-(2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

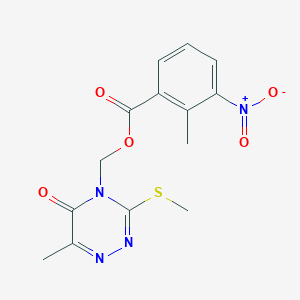

The compound appears to contain several structural motifs common in medicinal chemistry, including a pyridine ring, a thiazole ring, and an amide linkage . These motifs are often found in biologically active compounds, suggesting that this compound may have some pharmacological activity.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its aromatic rings and the steric hindrance of its substituents. The presence of the pyridine and thiazole rings suggests that the compound may have interesting electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide linkage could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

Thiazole derivatives have been recognized for their antioxidant properties. The compound could potentially act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. This application is crucial in the development of treatments for diseases caused by oxidative damage, such as neurodegenerative disorders .

Analgesic and Anti-inflammatory Applications

Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities. This suggests that our compound may be useful in the development of new pain relief medications and anti-inflammatory drugs, which could be beneficial for conditions like arthritis or muscular pain .

Antimicrobial and Antifungal Applications

Thiazole derivatives have been used to create antimicrobial and antifungal agents. The compound could be explored for its efficacy against various bacterial and fungal strains, contributing to the fight against resistant microbial species .

Antiviral Applications

The thiazole ring is present in several antiretroviral drugs. Research into the applications of this compound could lead to the development of new antiviral medications, possibly offering treatment options for diseases like HIV .

Antitumor and Cytotoxic Applications

Thiazoles have been associated with antitumor and cytotoxic activities. This compound could be investigated for its potential use in cancer therapy, either as a standalone treatment or in combination with other chemotherapeutic agents .

Neuroprotective Applications

Given the role of thiazoles in the synthesis of neurotransmitters, there’s potential for this compound to be used in the treatment of neurological disorders. It could help in the normal functioning of the nervous system and offer neuroprotection .

Antidiabetic Applications

Thiazole derivatives have shown promise in the treatment of diabetes. The compound could be part of research aimed at developing new antidiabetic drugs, improving the management of blood sugar levels .

Hepatoprotective Activities

The hepatoprotective potential of thiazole compounds opens up another avenue for research. This compound could be studied for its ability to protect the liver from damage, which is particularly relevant for conditions like hepatitis .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These targets include enzymes, receptors, and ion channels involved in various physiological processes .

Mode of Action

Thiazole derivatives, which share structural similarities with this compound, are known to interact with their targets in a variety of ways . For instance, they can bind to their targets, altering their conformation and function . This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways . For instance, they can influence the synthesis of neurotransmitters, such as acetylcholine . They can also affect metabolic pathways, such as those involved in the release of energy from carbohydrates .

Pharmacokinetics

Thiazole derivatives, which share structural similarities with this compound, are known to have diverse pharmacokinetic properties . For instance, they can be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted through various routes .

Result of Action

Thiazole derivatives, which share structural similarities with this compound, have been found to have a variety of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives . For instance, they can affect the compound’s solubility, stability, and interaction with its targets .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O3S2/c1-3-32-24(31)16-6-8-18(9-7-16)27-20(30)14-33-21-11-10-19(28-29-21)22-15(2)26-23(34-22)17-5-4-12-25-13-17/h4-13H,3,14H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTOFPGXGQRLNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2775007.png)

![N-cyclopentyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2775009.png)

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2775013.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2775015.png)

![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2775021.png)

![2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2775022.png)